molecular formula C17H22F3N3O B279625 N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B279625
M. Wt: 341.37 g/mol
InChI Key: AVFVVVHMOZRQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, commonly known as A77 1726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of leflunomide, a drug used to treat rheumatoid arthritis, and has been found to exhibit anti-inflammatory, immunomodulatory, and anti-cancer properties.

Mechanism of Action

A77 1726 exerts its biological effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, A77 1726 reduces the production of pyrimidines, which are essential components of DNA and RNA. This results in the suppression of immune cell proliferation and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
A77 1726 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as T-cells and B-cells. A77 1726 has also been found to promote the function of regulatory T-cells, which play a key role in maintaining immune homeostasis. In addition, A77 1726 has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

A77 1726 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to obtain specific properties. It has been extensively studied and its mechanism of action is well understood. A77 1726 has also been found to exhibit low toxicity, making it a promising candidate for therapeutic applications.
However, there are also limitations to using A77 1726 in lab experiments. It has been found to exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of A77 1726 treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on A77 1726. One area of interest is the development of A77 1726 derivatives with improved properties, such as increased potency or specificity. Another area of research is the investigation of the role of A77 1726 in the regulation of immune cell function in various diseases. Additionally, the potential of A77 1726 as a therapeutic agent for cancer treatment is an area of active investigation.

Synthesis Methods

A77 1726 can be synthesized through a multi-step process starting from 1-adamantylamine and 2-bromo-3,3,3-trifluoropropene. The reaction involves the formation of a pyrazole ring and subsequent amidation to yield the final product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain A77 1726 with specific properties.

Scientific Research Applications

A77 1726 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and cancer. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. A77 1726 has also been shown to modulate the immune response by inhibiting T-cell proliferation and promoting regulatory T-cell function.

Properties

Molecular Formula

C17H22F3N3O

Molecular Weight

341.37 g/mol

IUPAC Name

N-(1-adamantyl)-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H22F3N3O/c1-22(15(24)13-6-14(17(18,19)20)21-23(13)2)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,3-5,7-9H2,1-2H3

InChI Key

AVFVVVHMOZRQHR-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.